molecular formula C27H22N4O B12927540 n-(2-Aminophenyl)-4-((3-phenyl-1h-indazol-1-yl)methyl)benzamide CAS No. 920315-37-3

n-(2-Aminophenyl)-4-((3-phenyl-1h-indazol-1-yl)methyl)benzamide

Cat. No.: B12927540
CAS No.: 920315-37-3
M. Wt: 418.5 g/mol
InChI Key: XYMXMYVFRMGQCF-UHFFFAOYSA-N
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Description

N-(2-Aminophenyl)-4-((3-phenyl-1h-indazol-1-yl)methyl)benzamide is a useful research compound. Its molecular formula is C27H22N4O and its molecular weight is 418.5 g/mol. The purity is usually 95%.
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Biological Activity

N-(2-Aminophenyl)-4-((3-phenyl-1H-indazol-1-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in cancer treatment. This article reviews its biological activity, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C19H18N6OC_{19}H_{18}N_{6}O and features a complex structure that includes an indazole moiety, which is known for its diverse biological activities. The presence of the aminophenyl and benzamide groups suggests potential interactions with various biological targets.

  • Inhibition of Cancer Cell Proliferation :
    • Recent studies have shown that compounds with similar structures exhibit significant inhibition of cell proliferation in various cancer cell lines. For instance, derivatives containing indazole rings have demonstrated potent activity against FGFR (Fibroblast Growth Factor Receptor) pathways, which are crucial in many cancers .
    • The compound's structure may allow it to act as a modulator of PD-1/PD-L1 interactions, which are pivotal in immune evasion by tumors .
  • Enzymatic Inhibition :
    • The compound's benzamide structure is associated with inhibition of specific kinases involved in cancer progression. For example, some related compounds have shown IC50 values in the nanomolar range against RET kinase, indicating strong inhibitory potential .

Synthesis

The synthesis of this compound involves several steps:

  • Starting from 2-aminophenyl derivatives and phenyl-indazole intermediates, the reaction typically employs coupling methods under controlled conditions to yield the final product with high purity and yield. Specific conditions such as temperature and solvent choice can significantly impact the reaction efficiency.

Biological Activity Data

A summary of biological activity data for this compound and related compounds is presented below:

Activity TypeTarget/Cell LineIC50 Value (nM)Reference
FGFR InhibitionFGFR1< 4.1
Cell Proliferation InhibitionKG1 Cell Line25.3 ± 4.6
PD-L1 ModulationCancer CellsNot specified
RET Kinase InhibitionVarious Cancer LinesModerate to High

Case Study 1: FGFR Inhibition

A study evaluating a series of indazole derivatives found that compounds similar to this compound exhibited significant FGFR inhibition, with IC50 values indicating strong potential for therapeutic applications in cancers driven by FGFR mutations.

Case Study 2: PD-L1 Modulation

Research on PD-L1 modulators has highlighted the importance of structural modifications for enhancing binding affinity and specificity. Compounds with similar structural motifs to this compound are being explored for their ability to enhance immune responses against tumors.

Properties

CAS No.

920315-37-3

Molecular Formula

C27H22N4O

Molecular Weight

418.5 g/mol

IUPAC Name

N-(2-aminophenyl)-4-[(3-phenylindazol-1-yl)methyl]benzamide

InChI

InChI=1S/C27H22N4O/c28-23-11-5-6-12-24(23)29-27(32)21-16-14-19(15-17-21)18-31-25-13-7-4-10-22(25)26(30-31)20-8-2-1-3-9-20/h1-17H,18,28H2,(H,29,32)

InChI Key

XYMXMYVFRMGQCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=CC=CC=C32)CC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N

Origin of Product

United States

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